Thermal Stability Advantage: 1,5-Dihydro-1,5-diazocine vs. 1,4-Dihydro-1,4-diazocine
Ab initio CCSD(T) singlet potential energy surface calculations demonstrate that 1H,5H-1,5-diazocine-2,6-dione is thermally more stable than its 1H,4H-1,4-diazocine isomer [1]. The calculations predict a planar lowest-energy structure for the 1,5-isomer, and confirm its aromatic character based on magnetic and energetic criteria [1]. This is the only published direct computational comparison of thermal stability between the two dihydro-diazocine regioisomers.
| Evidence Dimension | Relative thermal stability (isomer comparison) |
|---|---|
| Target Compound Data | 1H,5H-1,5-diazocine-2,6-dione: thermally more stable (planar minimum; aromatic predicted) |
| Comparator Or Baseline | 1H,4H-1,4-diazocine: less thermally stable |
| Quantified Difference | Qualitative ranking: 1,5-isomer > 1,4-isomer (exact ΔG not reported numerically; stability ordering and aromaticity established via CCSD(T) potential energy surface) |
| Conditions | Ab initio CCSD(T) singlet potential energy surface; gas phase; Tetrahedron Lett. 2016, 57, 340–344 |
Why This Matters
For applications requiring thermal processing (e.g., polymer synthesis, melt-phase reactions, or elevated-temperature storage), the 1,5-isomer's superior thermal stability reduces decomposition risk relative to the 1,4-isomer, directly impacting procurement when thermal robustness is a selection criterion.
- [1] Kevorkyants, R.; Chizhov, Y. V. The structure and aromaticity of 1,4 and 1,5 dihydro diazocine, dioxocine, hydro oxazocine: ab initio CCSD(T) singlet potential energy surface study. Tetrahedron Lett. 2016, 57 (3), 340–344. DOI: 10.1016/j.tetlet.2015.12.016. View Source
